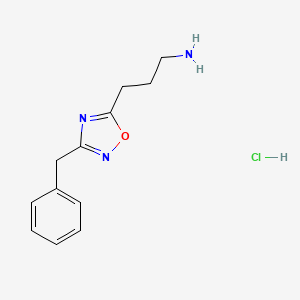

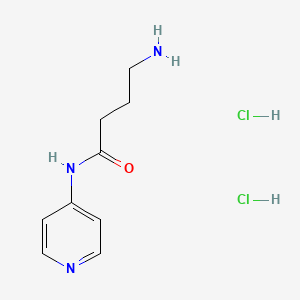

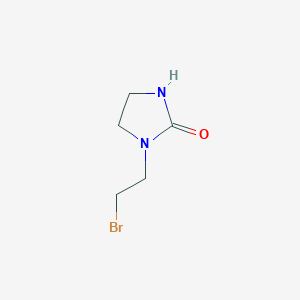

![molecular formula C25H30O2Si B1528190 1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol CAS No. 1123169-56-1](/img/structure/B1528190.png)

1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol

説明

“1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol” is a chemical compound with the molecular formula C25H30O2Si and a molecular weight of 390.6 g/mol. It is also known as a tert-butyl(diphenyl)silyl ether , which is a type of protecting group used in organic chemistry .

Synthesis Analysis

The tert-butyl(diphenyl)silyl group was first suggested as a protecting group by Hanessian and Lavallée in 1975 . It was designed to supersede the use of Corey’s tert-butyldimethylsilyl as a protecting group for alcohols . The protecting group is easily introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS . This might involve using the triflate or the less reactive chloride of TBDPS along with a mild base such as 2,6-lutidine or pyridine and potentially a catalyst such as DMAP or imidazole .Molecular Structure Analysis

The InChI code for this compound is 1S/C25H30O2Si/c1-20(26)22-17-15-21(16-18-22)19-27-28(25(2,3)4,23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-18,20,26H,19H2,1-4H3 .Chemical Reactions Analysis

The tert-butyl(diphenyl)silyl group is prized for its increased stability towards acidic conditions and nucleophilic species over the other silyl ether protecting groups . This can be thought of as arising from the extra steric bulk of the groups surrounding the silicon atom . The increased stability towards acidic hydrolysis and nucleophilic species allows for the TBDPS groups in a substrate to be retained while other silyl ethers are removed .科学的研究の応用

Catalysts for Desilylation Reactions

- Research indicates that tert-butyldiphenylsilyl (TBDPS) ethers, related to the compound , are less effective substrates for desilylation under certain conditions compared to tert-butyldimethylsilyl (TBDMS) ethers. This suggests a potential application in selective desilylation reactions, where the stability of TBDPS groups could be advantageous (Yu & Verkade, 2000).

Protecting Groups in Organic Synthesis

- The 2-(Triphenylsilyl)ethoxycarbonyl group, which shares a similar structural motif with the query compound, has been developed as a novel silicon-based, fluoride-cleavable oxycarbonyl protecting group. This group is orthogonal to commonly used protecting groups such as Boc, Fmoc, and Cbz, demonstrating the versatility of silyl ether compounds in synthetic strategies (Martin Golkowski & T. Ziegler, 2011).

Applications in Material Science

- The investigation of silyl ethers' reactivity towards alcoholysis provides insights into the mechanisms of silylene-alcohol complexes formation. This has implications for understanding the behavior of silicon compounds in sol-gel processes and the design of silicon-based materials (W. Leigh, S. Kostina, Adroha Bhattacharya, & A. Moiseev, 2010).

Analytical Applications

- Silyl ether compounds have been utilized in quality analysis of fuels, demonstrating the potential for these compounds to act as probes in the detection of ethanol in gasoline. This application leverages the solvatochromic properties of certain silyl ethers (Robert Budag, L. A. Giusti, V. Machado, & Clodoaldo Machado, 2006).

Synthetic Applications

- Silyl ethers serve as intermediates in the synthesis of complex organic molecules, such as in the conversion of thiane oxide systems to protected secondary alcohols. This illustrates the utility of silyl ether compounds in multistep organic synthesis (P. J. Cox, A. Persad, & N. Simpkins, 1992).

特性

IUPAC Name |

1-[4-[[tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O2Si/c1-20(26)22-17-15-21(16-18-22)19-27-28(25(2,3)4,23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-18,20,26H,19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJOYIQSUXKDRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Tert-butyl-diphenyl-silanyloxymethyl)-phenyl]-ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

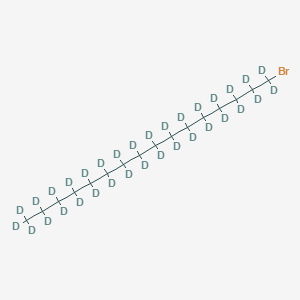

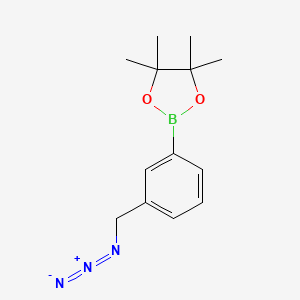

![7-Benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528108.png)

![Dipropyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1528115.png)